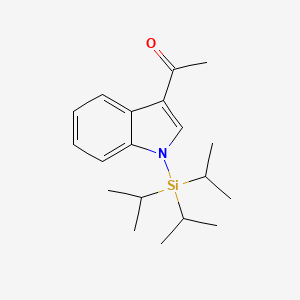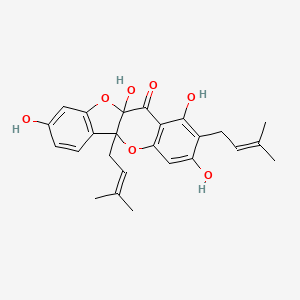
2-amino-N-ethyl-1,3-benzoxazole-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-N-ethyl-1,3-benzoxazole-6-carboxamide is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with the molecular formula C({10})H({11})N({3})O(
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-ethyl-1,3-benzoxazole-6-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminophenol with ethyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or toluene, with a catalyst such as triethylamine to facilitate the cyclization process.
Industrial Production Methods
For industrial-scale production, the synthesis might involve more efficient and scalable methods. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The choice of solvents and catalysts can be optimized to reduce costs and environmental impact.
化学反応の分析
Types of Reactions
2-amino-N-ethyl-1,3-benzoxazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The benzoxazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: Nitro derivatives of the benzoxazole ring.
Reduction: Amine derivatives with potential modifications on the benzoxazole ring.
Substitution: Various substituted benzoxazole derivatives depending on the reagents used.
科学的研究の応用
2-amino-N-ethyl-1,3-benzoxazole-6-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
作用機序
The mechanism of action of 2-amino-N-ethyl-1,3-benzoxazole-6-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways depend on the specific biological context and the target molecules involved.
類似化合物との比較
Similar Compounds
2-amino-1,3-benzoxazole: Lacks the N-ethyl and carboxamide groups, leading to different chemical properties and biological activities.
2-amino-N-methyl-1,3-benzoxazole-6-carboxamide: Similar structure but with a methyl group instead of an ethyl group, which can affect its reactivity and interactions.
2-amino-1,3-benzothiazole: Contains a sulfur atom instead of an oxygen atom in the ring, resulting in different chemical behavior and applications.
Uniqueness
2-amino-N-ethyl-1,3-benzoxazole-6-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the N-ethyl and carboxamide groups can enhance its solubility, stability, and ability to interact with biological targets compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C10H11N3O2 |
|---|---|
分子量 |
205.21 g/mol |
IUPAC名 |
2-amino-N-ethyl-1,3-benzoxazole-6-carboxamide |
InChI |
InChI=1S/C10H11N3O2/c1-2-12-9(14)6-3-4-7-8(5-6)15-10(11)13-7/h3-5H,2H2,1H3,(H2,11,13)(H,12,14) |
InChIキー |
UYJFMZIBTOPNQR-UHFFFAOYSA-N |
正規SMILES |
CCNC(=O)C1=CC2=C(C=C1)N=C(O2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



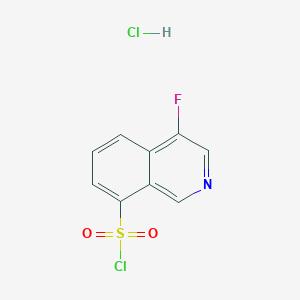


![5-((2-(2-Chloro-6-fluorophenyl)-3H-imidazo[4,5-c]pyridin-4-yl)amino)pyrazine-2-carbonitrile](/img/structure/B12098080.png)

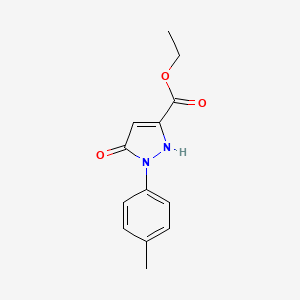
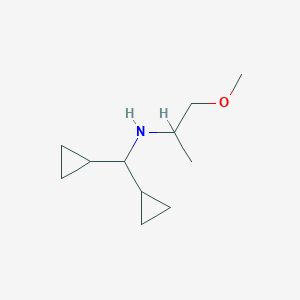

![8-Bromo-3-iodo-2-methyl-imidazo[1,2-a]pyridine](/img/structure/B12098100.png)
